molecular formula C9H9NO2S2 B2805596 N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide CAS No. 1092345-52-2

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide

Cat. No.: B2805596
CAS No.: 1092345-52-2
M. Wt: 227.3
InChI Key: KKKNRCNSSLPCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a carboxamide and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thieno[3,2-b]thiophene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-carboxyethyl)thieno[3,2-b]thiophene-2-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)thieno[3,2-b]thiophene-2-carboxamide.

    Substitution: Formation of various substituted thieno[3,2-b]thiophene derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thieno[3,2-b]thiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-b]thiophene-2-carboxamide
  • 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
  • Thieno[3,2-b]thiophene-fused BODIPY derivatives

Uniqueness

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to other thieno[3,2-b]thiophene derivatives. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c11-3-2-10-9(12)8-5-7-6(14-8)1-4-13-7/h1,4-5,11H,2-3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNRCNSSLPCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.